molecular formula C11H19N3O5S B14621200 N-Acetylglycylglycyl-L-methionine CAS No. 59479-94-6

N-Acetylglycylglycyl-L-methionine

Cat. No.: B14621200
CAS No.: 59479-94-6
M. Wt: 305.35 g/mol
InChI Key: DPEQEPODLVUNJT-QMMMGPOBSA-N
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Description

N-Acetylglycylglycyl-L-methionine is a synthetic tripeptide derivative comprising an acetylated glycylglycine dipeptide linked to L-methionine. Acetylation of peptides often enhances metabolic stability and bioavailability by reducing enzymatic degradation . The glycylglycyl moiety may improve solubility compared to unmodified methionine derivatives, while the thioether group in methionine contributes to antioxidant and metal-chelating properties .

Properties

CAS No.

59479-94-6

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H19N3O5S/c1-7(15)12-5-9(16)13-6-10(17)14-8(11(18)19)3-4-20-2/h8H,3-6H2,1-2H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t8-/m0/s1

InChI Key

DPEQEPODLVUNJT-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-L-methionine typically involves the acetylation of L-methionine. One common method is to react L-methionine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

N-Acetylglycylglycyl-L-methionine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetylglycylglycyl-L-methionine exerts its effects primarily through its role in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in the synthesis of proteins and other biomolecules. The acetyl group can modulate the activity of these enzymes, thereby influencing metabolic pathways . Additionally, it plays a role in renal ammoniagenesis by modulating the activity of gamma-glutamyl transpeptidase .

Comparison with Similar Compounds

N-Acetyl-L-Methionine

  • Structure : Acetylated L-methionine without additional peptide chains.
  • Molecular Formula: C₇H₁₂NO₃S (MW: 190.24 g/mol) .
  • Key Properties :
    • Melting point: 104–107°C; used as a pharmaceutical intermediate and biochemical reagent .
    • Demonstrated enhanced lactational performance in dairy cows compared to free methionine, suggesting improved bioavailability .
  • Contrast with N-Acetylglycylglycyl-L-Methionine :
    • The absence of the glycylglycyl chain reduces molecular weight and complexity but may limit solubility and stability in aqueous environments .

Glycylglycyl-L-Methionine Derivatives

  • Example : L-Methionine, glycylglycyl (CAS 17343-02-1) .
  • Key Properties: Molecular formula: C₉H₁₇N₃O₄S (MW: 263.32 g/mol). The lack of acetylation may render it susceptible to aminopeptidase cleavage, reducing bioavailability .
  • Contrast :
    • This compound’s acetyl group likely enhances enzymatic stability, extending its half-life in biological systems .

D-Alanylglycylglycyl-L-Phenylalanyl-L-Methionine (CAS 66609-19-6)

  • Structure : Incorporates D-alanine, glycylglycine, phenylalanine, and methionine .
  • Molecular Formula : C₂₁H₃₁N₅O₆S (MW: 481.20 g/mol).
  • Key Properties: Higher complexity (686 atomic complexity score) due to multiple stereocenters and a phenylalanine residue .
  • Contrast :
    • This compound lacks aromatic residues, which may improve aqueous solubility .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioavailability Enhancement Applications
This compound Not Available* C₁₁H₂₀N₄O₅S 320.37 Acetyl, Glycylglycyl, Thioether High (inferred) Drug delivery, antioxidants
N-Acetyl-L-Methionine 65-82-7 C₇H₁₂NO₃S 190.24 Acetyl, Thioether Moderate Animal feed, pharmaceuticals
Glycylglycyl-L-Methionine 17343-02-1 C₉H₁₇N₃O₄S 263.32 Glycylglycyl, Thioether Low Research reagents
D-Alanylglycylglycyl-L-Phenylalanyl-L-Methionine 66609-19-6 C₂₁H₃₁N₅O₆S 481.20 D-Alanine, Phenylalanine Variable Peptide synthesis, enzymes

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